molecular formula C6H10N2O B1395992 (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide CAS No. 848488-89-1

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B1395992
CAS No.: 848488-89-1
M. Wt: 126.16 g/mol
InChI Key: GLEUKLIFNNEVEM-NGQZWQHPSA-N
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Description

(1r,5s,6r)-3-Azabicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azides and alkenes in a cycloaddition reaction, followed by subsequent functional group transformations to introduce the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrogen-containing ring system.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

Medicinal chemistry research focuses on the potential of this compound as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3,6-Dioxabicyclo[3.1.0]hexane
  • Methyl (1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the nitrogen atom or have different functional groups.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEUKLIFNNEVEM-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Reactant of Route 2
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Reactant of Route 3
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Reactant of Route 4
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Reactant of Route 6
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide

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